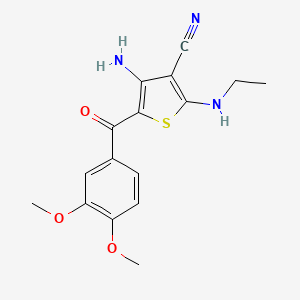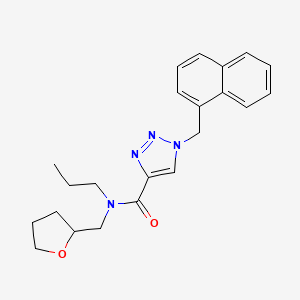![molecular formula C23H33N3O3S B6034632 1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6034632.png)
1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a variety of functional groups, including methoxy, pyridine, phenoxy, and thiomorpholine
Métodos De Preparación
The synthesis of 1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting the methoxy-substituted phenol with an appropriate halide under nucleophilic substitution conditions.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting the phenoxy intermediate with thiomorpholine under basic conditions.
Final Coupling: The final step involves coupling the thiomorpholine intermediate with the pyridine derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups using nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-[2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can be compared with other similar compounds, such as:
2-Methoxypyridine: A simpler compound with a methoxy group attached to a pyridine ring, used as a building block in organic synthesis.
4-Methoxypyridine: Another methoxy-substituted pyridine derivative with applications in medicinal chemistry.
2-Morpholin-4-yl-2-pyridin-2-ylethylamine: A compound with a similar thiomorpholine and pyridine structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
1-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-25(10-8-20-5-3-4-9-24-20)16-19-6-7-22(23(15-19)28-2)29-18-21(27)17-26-11-13-30-14-12-26/h3-7,9,15,21,27H,8,10-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJKSPZXGLAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6034554.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6034561.png)
![7-(dimethylamino)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034571.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)
![1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide](/img/structure/B6034591.png)
![(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B6034596.png)
![[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6034607.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)
![3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6034619.png)
![N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6034635.png)

![1-cycloheptyl-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034656.png)
![4-(5-tert-butyl-1H-pyrazol-3-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6034662.png)
